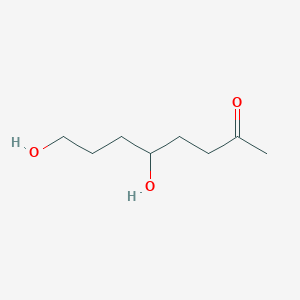![molecular formula C11H14N2O B12610184 N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
N-[4-(Allylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Allylamino)phenyl]acetamide is an organic compound with the molecular formula C11H14N2O It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with an allylamino group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Allylamino)phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with allylamine. The process can be summarized in the following steps:
Reduction of 4-nitroacetanilide: 4-nitroacetanilide is reduced to 4-aminoacetanilide using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation with allylamine: The resulting 4-aminoacetanilide is then reacted with allylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Allylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of the allylamino group can yield N-[4-(Allyloxy)phenyl]acetamide.
Reduction: Reduction can produce N-[4-(Amino)phenyl]acetamide.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4-(Allylamino)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[4-(Allylamino)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The allylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
N-[4-(Allylamino)phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-(Amino)phenyl]acetamide: Lacks the allyl group, which may affect its reactivity and binding properties.
N-[4-(Methoxy)phenyl]acetamide: Contains a methoxy group instead of an allylamino group, leading to different chemical and biological properties.
N-[4-(Methylamino)phenyl]acetamide: The presence of a methylamino group instead of an allylamino group can influence its interactions with molecular targets.
The uniqueness of this compound lies in the presence of the allylamino group, which can participate in unique chemical reactions and interactions compared to its analogs.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
N-[4-(prop-2-enylamino)phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O/c1-3-8-12-10-4-6-11(7-5-10)13-9(2)14/h3-7,12H,1,8H2,2H3,(H,13,14) |
InChI-Schlüssel |
YCTMEFORNWNYMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



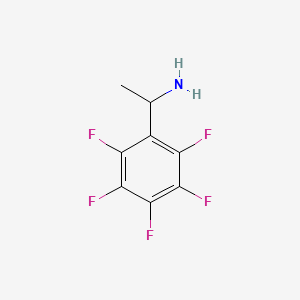
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
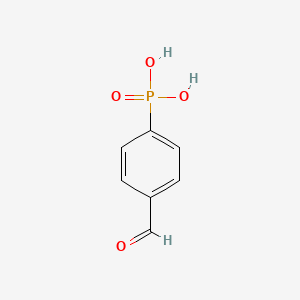

![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610123.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)
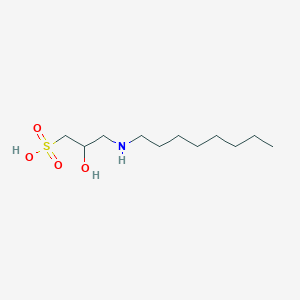

![1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one](/img/structure/B12610157.png)
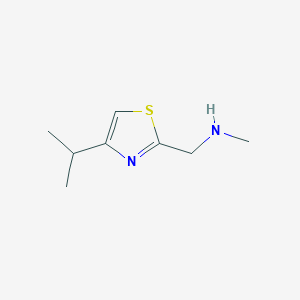
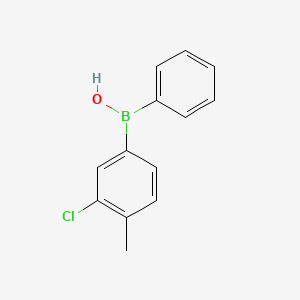
![Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane](/img/structure/B12610170.png)
